molecular formula C9H7BrN2O2 B11863075 3-Amino-7-bromobenzofuran-2-carboxamide

3-Amino-7-bromobenzofuran-2-carboxamide

Cat. No.: B11863075
M. Wt: 255.07 g/mol
InChI Key: CUWJIKGLMQEKGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromobenzofuran-2-carboxamide typically involves the bromination of benzofuran followed by amination and carboxamidation. One common method includes the bromination of benzofuran at the 7-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromobenzofuran is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position. Finally, the carboxamide group is introduced through a reaction with a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-7-bromobenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-bromobenzofuran-2-carboxamide is unique due to the presence of both the amino group at the 3-position and the bromine atom at the 7-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate for various applications .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-amino-7-bromo-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H2,12,13)

InChI Key

CUWJIKGLMQEKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2N)C(=O)N

Origin of Product

United States

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